![molecular formula C16H16O3 B2731110 [4-(2-Phenylethoxy)phenyl]acetic acid CAS No. 887360-10-3](/img/structure/B2731110.png)
[4-(2-Phenylethoxy)phenyl]acetic acid
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Description
Scientific Research Applications
Phenoxyherbicides and Health Risks
- A study conducted in New Zealand explored the association between exposure to phenoxyherbicides, including compounds like (2,4,5-trichlorophenoxy)acetic acid, and the risk of soft tissue sarcoma. The study found inconclusive evidence regarding the risk increase due to phenoxyherbicide exposure, suggesting the need for further investigation to confirm any potential health risks (Smith et al., 1984).
Diagnostic and Screening Applications
- Research on the measurement of urinary 4-hydroxyphenyl acetic acid has indicated its potential as a screening method for small-bowel disease and bacterial overgrowth syndromes. This approach was evaluated in a cohort of acutely ill infants and children, showing promise for its application in diagnosing gastrointestinal conditions (Chalmers et al., 1979).
Chemical Exposure and Toxicity
- Case reports and toxicological studies have provided insights into the toxic effects of exposure to chemical compounds similar to "[4-(2-Phenylethoxy)phenyl]acetic acid." For instance, a study detailed the toxicological profile of a fatal overdose involving 2,4-dichlorophenoxyacetic acid, highlighting the importance of understanding the potential toxic effects of chemical exposures (Osterloh et al., 1983).
Clinical Applications of Chemical Compounds
- Investigations into the applications of phenylacetic acid derivatives for therapeutic purposes have been conducted. For example, sodium phenylbutyrate, a derivative related to phenylacetic acid, was studied for its potential in treating acute promyelocytic leukemia through the mechanism of histone deacetylase inhibition, demonstrating the potential for phenylacetic acid derivatives in therapeutic contexts (Warrell et al., 1998).
properties
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)12-14-6-8-15(9-7-14)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVSGPQUUMMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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